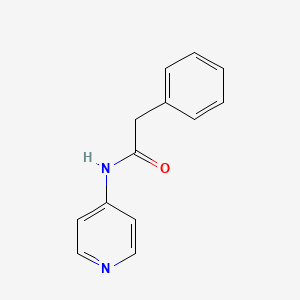

2-phenyl-N-4-pyridinylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-phenyl-N-4-pyridinylacetamide involves specific chemical reactions aimed at forming the desired compound with high purity and yield. Studies such as those conducted by Umezono and Okuno (2015) and Wang et al. (2008) have outlined methods for synthesizing compounds with similar structural frameworks, employing strategies like the modified Chichibabin pyridine synthesis and catalytic reduction processes (Umezono & Okuno, 2015) (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of 2-phenyl-N-4-pyridinylacetamide has been analyzed through techniques like crystallography and DFT studies. The compound exhibits an almost planar amide unit with significant dihedral angles between the amide plane and adjacent phenyl and pyridine rings, indicating no conjugation with the amide unit (Umezono & Okuno, 2015).

Chemical Reactions and Properties

Research on 2-phenyl-N-4-pyridinylacetamide and similar compounds highlights their potential as precursors in the synthesis of various derivatives, showcasing versatility in chemical reactions. For instance, Aly and Nassar (2004) demonstrated its utility in generating a variety of pyridazine and pyrimidine derivatives, emphasizing its role in heterocyclic chemistry (Aly & Nassar, 2004).

Physical Properties Analysis

The physical properties of 2-phenyl-N-4-pyridinylacetamide, such as solubility, melting point, and crystal structure, are crucial for its application in material science and pharmaceuticals. The crystal structure analysis provides insight into the molecular arrangement and potential intermolecular interactions within the compound (Umezono & Okuno, 2015).

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory, Antipyretic, and Ulcerogenic Activities

A study presented the synthesis of novel 2(1H)-pyridone molecules, incorporating a 4-hydroxyphenyl moiety, which exhibited promising anti-inflammatory, antipyretic, and ulcerogenic characters through in-vitro and in-vivo examination. These compounds were synthesized in a bid to enhance their biological behavior and were assessed alongside standard reference drugs, paracetamol and phenylbutazone, predicting their physicochemical and ADME traits using in-silico methodologies (Fayed et al., 2021).

G-Quadruplex Stabilization and Cytotoxic Activity

Research into pyridyl polyoxazoles, a class of macrocyclic lactams, identified derivatives with significant cytotoxic activity and the ability to stabilize G-quadruplexes, offering potential therapeutic avenues in cancer treatment. The study elucidated the structure-activity relationship, highlighting the importance of the aminoalkyl side-chain in enhancing the compound's bioactivity (Blankson et al., 2013).

Carcinogenic Potentials

An investigation into 5-phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine found in broiled sardines, explored its potentially carcinogenic properties. This research developed synthesis procedures for PPA and its metabolites, facilitating further biological studies to understand its health impacts (Stavenuiter et al., 1985).

mGlu5 Receptor Antagonist for Anxiety

A study on the synthesis of a highly selective mGlu5 receptor antagonist showcased its potential in treating anxiety. This compound, a derivative of 2-Methyl-6-(phenylethynyl)pyridine, demonstrated improved pharmacological properties over existing therapeutic agents, including reduced off-target activity and enhanced aqueous solubility (Cosford et al., 2003).

Fluorescent pH Sensor Development

A heteroatom-containing organic fluorophore study introduced a compound capable of functioning as a fluorescent pH sensor in both solution and solid states. This development underscores the potential of such materials in detecting acidic and basic organic vapors, contributing significantly to sensor technology (Yang et al., 2013).

Eigenschaften

IUPAC Name |

2-phenyl-N-pyridin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12/h1-9H,10H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHJFYPOQQZHGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)

![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)

![8-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569351.png)

![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)